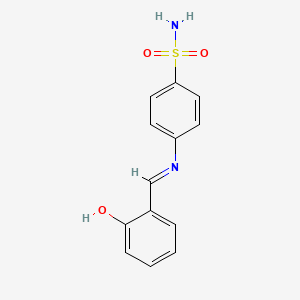

![molecular formula C27H26ClN5O3S B11995846 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11995846.png)

2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-{[4-(4-Chlorphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-Propoxyphenyl)methyliden]acetohydrazid ist eine komplexe organische Verbindung, die zur Klasse der Triazolderivate gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines Triazolrings aus, einem fünfgliedrigen Ring, der drei Stickstoffatome enthält. Die Verbindung weist auch verschiedene funktionelle Gruppen auf, darunter eine Chlorphenylgruppe, eine Methoxyphenylgruppe und eine Propoxyphenylgruppe.

Vorbereitungsmethoden

Die Synthese von 2-{[4-(4-Chlorphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-Propoxyphenyl)methyliden]acetohydrazid umfasst mehrere Schritte, beginnend mit leicht verfügbaren Ausgangsmaterialien. Die Syntheseroute beinhaltet typischerweise die folgenden Schritte:

Bildung des Triazolrings: Der Triazolring wird durch eine Cyclisierungsreaktion synthetisiert, die geeignete Vorläuferstoffe beinhaltet. Dieser Schritt erfordert oft den Einsatz eines Katalysators und spezifischer Reaktionsbedingungen, um die Bildung des gewünschten Triazolrings sicherzustellen.

Einführung der Sulfanylgruppe: Die Sulfanylgruppe wird durch eine nucleophile Substitutionsreaktion eingeführt, bei der ein geeignetes Thiol mit dem Triazolzwischenprodukt umgesetzt wird.

Anlagerung der Acetohydrazid-Einheit: Die Acetohydrazid-Einheit wird durch eine Kondensationsreaktion mit einem geeigneten Hydrazid-Derivat an das Triazol-Sulfanyl-Zwischenprodukt angelagert.

Endgültige Funktionalisierung:

Industrielle Produktionsmethoden für diese Verbindung können die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelwahl, beinhalten, um die Ausbeute und Reinheit zu maximieren.

Analyse Chemischer Reaktionen

2-{[4-(4-Chlorphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-Propoxyphenyl)methyliden]acetohydrazid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an der Sulfanylgruppe, was zur Bildung von Sulfoxiden oder Sulfonen führt. Übliche Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsreaktionen können an der Carbonylgruppe der Acetohydrazid-Einheit auftreten, was zur Bildung der entsprechenden Alkohole führt. Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden üblicherweise verwendet.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen an der Chlorphenylgruppe eingehen, bei denen das Chloratom durch andere Nucleophile wie Amine oder Thiole ersetzt wird.

Kondensation: Die Verbindung kann an Kondensationsreaktionen mit verschiedenen Aldehyden oder Ketonen teilnehmen, was zur Bildung von Schiff-Basen oder Hydrazonen führt.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

2-{[4-(4-Chlorphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-Propoxyphenyl)methyliden]acetohydrazid hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Die Verbindung wird als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und Wege.

Biologie: Die Verbindung hat potenzielle Anwendungen in der biologischen Forschung, insbesondere bei der Untersuchung der Enzyminhibition und Protein-Ligand-Interaktionen. Ihr Triazolring und ihre funktionellen Gruppen machen sie zu einem geeigneten Kandidaten für Bindungsstudien.

Medizin: Die Verbindung wird auf ihre potenziellen pharmakologischen Eigenschaften untersucht, darunter antimikrobielle, antifungale und Antikrebsaktivitäten. Ihre Fähigkeit, mit biologischen Zielmolekülen zu interagieren, macht sie zu einem vielversprechenden Kandidaten für die Medikamentenentwicklung.

Industrie: Die Verbindung kann bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet werden, wie z. B. Polymere und Beschichtungen. Ihre einzigartige chemische Struktur ermöglicht die Modifikation der Materialeigenschaften.

Wirkmechanismus

Der Wirkmechanismus von 2-{[4-(4-Chlorphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-Propoxyphenyl)methyliden]acetohydrazid beinhaltet seine Interaktion mit spezifischen molekularen Zielmolekülen. Der Triazolring und die funktionellen Gruppen der Verbindung ermöglichen ihr die Bindung an Enzyme und Proteine, wodurch ihre Aktivität möglicherweise gehemmt wird. Die genauen molekularen Zielmoleküle und Wege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab. So kann die Verbindung in der antimikrobiellen Forschung beispielsweise bakterielle Enzyme hemmen, was zum Zelltod führt.

Wirkmechanismus

The mechanism of action of 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound’s triazole ring and functional groups allow it to bind to enzymes and proteins, potentially inhibiting their activity. The exact molecular targets and pathways involved depend on the specific application and biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to cell death.

Vergleich Mit ähnlichen Verbindungen

2-{[4-(4-Chlorphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-Propoxyphenyl)methyliden]acetohydrazid kann mit anderen Triazolderivaten verglichen werden, wie z. B.:

2-{[4-(4-Chlorphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-Isopropylphenyl)methyliden]acetohydrazid:

2-{[1-(4-Chlorbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(4-Chlorphenyl)methyliden]acetohydrazid: Diese Verbindung weist einen Benzimidazolring anstelle eines Triazolrings auf, was zu unterschiedlichen biologischen Aktivitäten und Anwendungen führt.

Die Einzigartigkeit von 2-{[4-(4-Chlorphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-Propoxyphenyl)methyliden]acetohydrazid liegt in seiner spezifischen Kombination von funktionellen Gruppen und dem Triazolring, die ihm besondere chemische und biologische Eigenschaften verleihen.

Eigenschaften

Molekularformel |

C27H26ClN5O3S |

|---|---|

Molekulargewicht |

536.0 g/mol |

IUPAC-Name |

2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-propoxyphenyl)methylideneamino]acetamide |

InChI |

InChI=1S/C27H26ClN5O3S/c1-3-16-36-24-12-4-19(5-13-24)17-29-30-25(34)18-37-27-32-31-26(20-6-14-23(35-2)15-7-20)33(27)22-10-8-21(28)9-11-22/h4-15,17H,3,16,18H2,1-2H3,(H,30,34)/b29-17+ |

InChI-Schlüssel |

XHAVOMLZBLJXQV-STBIYBPSSA-N |

Isomerische SMILES |

CCCOC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC |

Kanonische SMILES |

CCCOC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzaldehyde, 2-hydroxy-5-[(4-methoxyphenyl)azo]-](/img/structure/B11995773.png)

![N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11995787.png)

![N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11995821.png)

![3-(9H-carbazol-9-yl)-N'-[(E)-(4-ethoxyphenyl)methylidene]propanehydrazide](/img/structure/B11995826.png)

![9-Bromo-2-(2-furyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11995834.png)

![9-Chloro-2-(4-methylphenyl)-5-(2-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11995855.png)

![5-(2,4-Dichlorophenyl)-4-{[(E)-(4-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11995858.png)